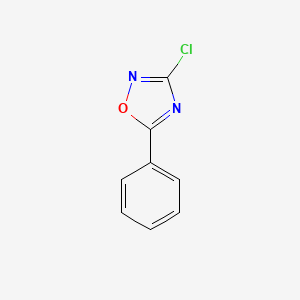
3-Chloro-5-phényl-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Chloro-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C8H5ClN2O. This compound belongs to the oxadiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of both chlorine and phenyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
3-Chloro-5-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-chloro-5-phenyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown potential against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, and Staphylococcus aureus .
Mode of Action
Studies on similar 1,2,4-oxadiazoles suggest that they may interact with target proteins such as theTrypanosoma cruzi cysteine protease cruzain . This interaction could lead to changes in the target, potentially inhibiting its function and leading to the observed anti-infective activity.
Result of Action
Given its potential anti-infective activity, it may lead to the inhibition of growth and pathogenicity of certain microorganisms .
Analyse Biochimique
Biochemical Properties
3-Chloro-5-phenyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cathepsin K, which are involved in cell signaling and protein degradation, respectively . The interaction between 3-Chloro-5-phenyl-1,2,4-oxadiazole and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzymes from performing their biological functions .
Cellular Effects
The effects of 3-Chloro-5-phenyl-1,2,4-oxadiazole on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-5-phenyl-1,2,4-oxadiazole has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-5-phenyl-1,2,4-oxadiazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, 3-Chloro-5-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site, preventing the phosphorylation of target proteins . This inhibition leads to the disruption of downstream signaling pathways, ultimately affecting cell proliferation and survival. Additionally, 3-Chloro-5-phenyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-phenyl-1,2,4-oxadiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 3-Chloro-5-phenyl-1,2,4-oxadiazole can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-phenyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At higher doses, 3-Chloro-5-phenyl-1,2,4-oxadiazole can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular function at high concentrations .
Metabolic Pathways
3-Chloro-5-phenyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolites of 3-Chloro-5-phenyl-1,2,4-oxadiazole are then excreted via the kidneys. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production .
Transport and Distribution
The transport and distribution of 3-Chloro-5-phenyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux across cellular membranes . Once inside the cell, 3-Chloro-5-phenyl-1,2,4-oxadiazole can bind to intracellular proteins, such as albumin and heat shock proteins, which influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Chloro-5-phenyl-1,2,4-oxadiazole plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 3-Chloro-5-phenyl-1,2,4-oxadiazole can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of arylamidoximes with chlorinated reagents. One common method is the condensation of arylamidoximes with N-substituted iminoethers . Another approach involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, or molecular iodine .
Industrial Production Methods: Industrial production methods for 3-Chloro-5-phenyl-1,2,4-oxadiazole are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like manganese dioxide or other oxidizing agents can be used.
Major Products:
- Substitution reactions typically yield derivatives where the chlorine atom is replaced by another functional group.
- Oxidation reactions can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness: 3-Chloro-5-phenyl-1,2,4-oxadiazole is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.
Propriétés
IUPAC Name |
3-chloro-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDRQCJJPCDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558489 | |
| Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-93-1 | |
| Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Was 3-chloro-5-phenyl-1,2,4-oxadiazole successfully synthesized in the study?
A1: No, the study clarifies that 3-chloro-5-phenyl-1,2,4-oxadiazole was not produced. The research refuted a previous claim that this compound was the product of the reaction between ω-chlorophenylglyoxime and phosphorus pentachloride []. Instead, they demonstrated that the actual product is 3-chloro-4-phenylfurazan.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


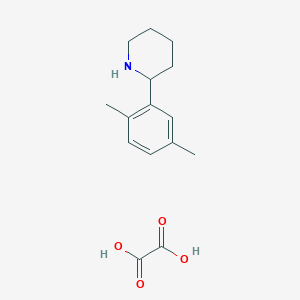
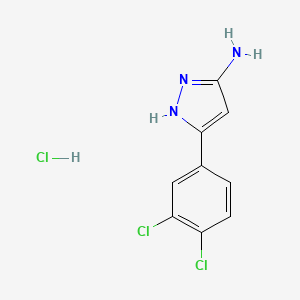
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
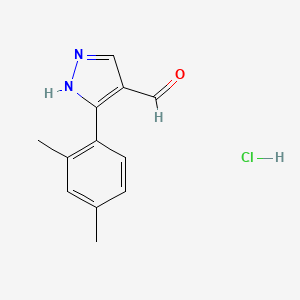
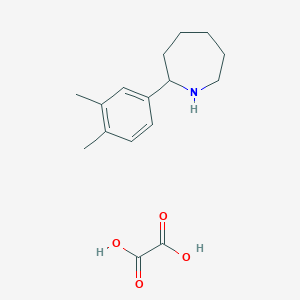
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

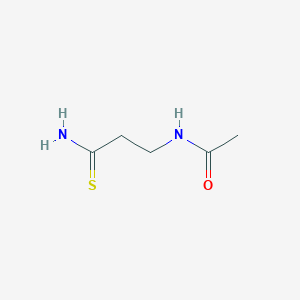
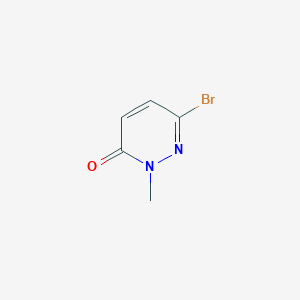
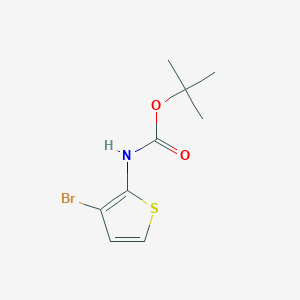
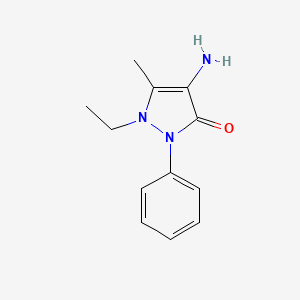
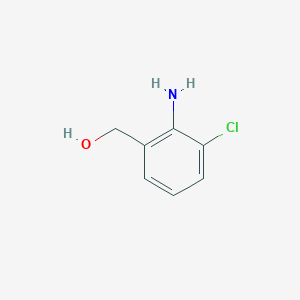
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)
![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
